molecular formula C21H22N2O3 B2971100 6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-29-3

6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No. B2971100
CAS RN: 860789-29-3
M. Wt: 350.418
InChI Key: ZGSMAKABUUKIGZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline derivatives have been used in various applications, including third-generation photovoltaics . They are also being considered for use in organic light-emitting diodes (OLEDs) and transistors .


Molecular Structure Analysis

The compound contains a quinoline moiety, which is a common π-spacer in organic compounds . This suggests that it might have interesting optoelectronic properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its quinoline structure and the various substituents attached to it .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

The study of polymorphic modifications of a structurally related compound, 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals its strong diuretic properties, indicating potential applications in developing new hypertension remedies. This research identified two polymorphic forms, each exhibiting distinct crystal packing and organizational levels, highlighting the significance of structural variations in medicinal applications (Shishkina et al., 2018).

Synthesis of Marine Alkaloids

Research on the synthesis of isobatzelline B from 6,7-dimethoxy-4-methylquinoline, a compound similar to the one , demonstrates the intricate steps involved in creating sulfur-containing pyrrolo[4,3,2-de]quinoline marine alkaloids. This constitutes the first total synthesis of an alkaloid from this group, highlighting the compound's role as a precursor in synthesizing biologically active marine alkaloids (Álvarez et al., 1998).

Novel Ring Transformations

Another study explores the novel ring transformations of 5-methyl- and 5-phenyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride, leading to products like 2,12-dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1′,2′: 1,2]pyrrolo[5,4-b]quinoline. This research sheds light on the potential of these compounds in synthetic organic chemistry and the development of new heterocyclic compounds with potential pharmacological applications (Stringer et al., 1985).

Future Directions

Given the interest in quinoline derivatives for various applications, it’s likely that research into compounds like this one will continue . They may find use in areas such as photovoltaics, OLEDs, and other electronic devices .

properties

IUPAC Name

6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-17-9-10-23(14-5-7-15(24-2)8-6-14)21(17)18-11-16(25-3)12-19(26-4)20(18)22-13/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSMAKABUUKIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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